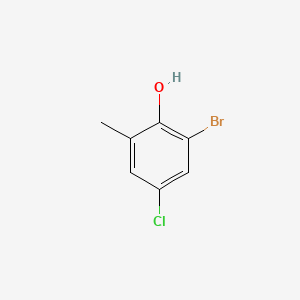

2-Bromo-4-chloro-6-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIDNHOUZKFBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346650 | |

| Record name | 2-Bromo-4-chloro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54852-68-5 | |

| Record name | 2-Bromo-4-chloro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-chloro-6-methylphenol CAS number lookup

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-methylphenol (CAS: 54852-68-5)

Introduction

This compound is a halogenated phenolic compound that serves as a crucial and versatile building block in synthetic organic chemistry. As a member of the substituted phenol family, its unique arrangement of bromo, chloro, methyl, and hydroxyl functional groups on the aromatic ring imparts distinct reactivity, making it a valuable intermediate for creating more complex molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries. The strategic positioning of its substituents allows for selective chemical transformations, positioning it as a key starting material for the synthesis of novel bioactive compounds.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 54852-68-5 .[2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 54852-68-5 | PubChem[4], AbacipharmTech[2] |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₇H₆BrClO | PubChem[4], AKSci[3] |

| SMILES | Cc1cc(Cl)cc(Br)c1O | PubChem[4] |

| InChI Key | AAIDNHOUZKFBTC-UHFFFAOYSA-N | PubChem[4] |

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, and developing purification strategies and formulation protocols.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.48 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline powder | Guidechem[1] (by analogy) |

| Melting Point | 45-47 °C | BuyersGuideChem[5] (for isomer) |

| Boiling Point | ~254.0 °C at 760 mmHg (Predicted) | BuyersGuideChem[5] (for isomer) |

| Density | ~1.7 g/cm³ (Predicted) | BuyersGuideChem[5] (for isomer) |

| Solubility | Sparingly soluble in water | Guidechem[1] (by analogy) |

| XLogP3 | 2.4 | PubChem[4] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the electrophilic halogenation of a suitable phenolic precursor. A logical and industrially relevant approach involves the selective bromination of 4-chloro-2-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is weakly activating. The chloro group is deactivating but also ortho-, para-directing. The synthesis must therefore be carefully controlled to achieve the desired regioselectivity.

The workflow below illustrates a plausible synthetic route. The choice of a brominating agent like N-Bromosuccinimide (NBS) over elemental bromine (Br₂) can offer milder reaction conditions and improved selectivity, minimizing the formation of poly-brominated byproducts.

Protocol: Synthesis via Bromination of 4-chloro-2-methylphenol

This protocol is based on established methods for the halogenation of substituted phenols.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature. The use of NBS is critical for controlling the reaction and preventing over-bromination.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, remove the acetic acid under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for a series of selective modifications to build complex molecular architectures.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. These modifications are common in drug development to alter a molecule's solubility, lipophilicity, and metabolic stability.

-

Bromo Group (-Br): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[7] This differential reactivity is a powerful tool, enabling the selective introduction of new carbon-carbon or carbon-nitrogen bonds at the C2 position.

-

Aromatic Ring: The electron-rich phenol ring is susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining open position.

Applications in Drug Discovery and Agrochemicals

While direct biological activity data for this specific isomer is limited, its structural motifs are present in many bioactive molecules. Halogenated phenols are crucial intermediates in the synthesis of a wide range of compounds.[8]

-

Pharmaceuticals: This compound serves as a precursor for molecules with potential therapeutic properties. Structurally related bromophenols have been investigated for antimicrobial and antioxidant activities.[9] Its derivatives could be explored for applications as analgesics, anti-inflammatory agents, or enzyme inhibitors.[7][10]

-

Agrochemicals: The halogenated phenol scaffold is a common feature in herbicides, fungicides, and pesticides.[10] The ability to selectively functionalize this compound makes it an attractive starting point for developing new crop protection agents.

-

Material Science: It can also be used in the development of specialized polymers and flame retardants.[1]

Analytical Methodologies

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): As outlined in methods like EPA 8041A for phenols, GC coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is a standard method for analyzing phenolic compounds.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful tool for assessing purity and quantifying the compound.

-

Mass Spectrometry (MS): GC-MS or LC-MS provides definitive structural confirmation by analyzing the molecular weight and fragmentation patterns.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrations of the functional groups, such as the broad O-H stretch of the phenol and C-Br/C-Cl stretches.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the substitution pattern on the aromatic ring.

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or isopropanol. Create a series of dilutions for calibration.

-

GC System: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID).

-

Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Safety and Handling

As a halogenated phenol, this compound requires careful handling. It is classified as an irritant and is harmful if swallowed.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound (CAS: 54852-68-5) is a highly valuable chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its well-defined structure and the differential reactivity of its functional groups provide chemists with a versatile platform for synthesizing novel, high-value compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation chemical products.

References

- BuyersGuideChem. 2-Chloro-4-bromo-6-methylphenol | C7H6BrClO. [Link]

- AbacipharmTech. This compound. [Link]

- PubChem. This compound. [Link]

- PubMed. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. [Link]

- Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

- Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

- U.S. Environmental Protection Agency.

- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]

- ResearchGate. (2011). Crystal structure of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, C13H8Br2ClNO. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 54852-68-5 this compound AKSci 8007CC [aksci.com]

- 4. This compound | C7H6BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-bromo-6-methylphenol | C7H6BrClO - BuyersGuideChem [buyersguidechem.com]

- 6. 4-BROMO-2-CHLORO-6-METHYLPHENOL | 7530-27-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. smolecule.com [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylphenol: Physicochemical Properties, Synthesis, and Analytical Methodologies

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Bromo-4-chloro-6-methylphenol (CAS No. 54852-68-5).[1][2][3] This halogenated phenol is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights to support their research and development activities.

Molecular Structure and Identification

This compound possesses a phenol ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position. This substitution pattern dictates its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 54852-68-5[1] |

| Molecular Formula | C₇H₆BrClO[1] |

| Molecular Weight | 221.48 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)Cl[5] |

| InChI Key | AAIDNHOUZKFBTC-UHFFFAOYSA-N[5] |

| Synonyms | 2-Methyl-4-chloro-6-bromophenol, Phenol, 2-bromo-4-chloro-6-methyl-[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for designing appropriate experimental conditions for its use.

| Property | Value | Source |

| Melting Point | 51-52 °C | [1] |

| Boiling Point (Predicted) | 247.0 ± 35.0 °C | [1] |

| pKa (Predicted) | 8.34 ± 0.23 | [1] |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ | [1] |

| XLogP3 (Predicted) | 3.1 | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents such as ligroine.[1] |

Synthesis of this compound

A representative synthesis of a structurally similar compound, 4-bromo-2-chloro-6-methylphenol, involves the bromination of 2-chloro-6-methylphenol.[6] A plausible synthetic route for this compound would involve the bromination of 4-chloro-2-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, and since the para position is blocked by the chloro group, bromination is expected to occur at the ortho position.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from the synthesis of a related isomer and is expected to yield the target compound with high selectivity.[6]

Materials:

-

4-chloro-2-methylphenol

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-methylphenol (1 equivalent) in acetic acid.

-

Add N-Bromosuccinimide (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetic acid by distillation under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium carbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the ethyl acetate by rotary evaporation to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Caption: Synthetic workflow for this compound.

Spectral Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques. PubChem provides access to reference spectra for this compound.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons: Two singlets or narrowly split doublets in the range of 6.8-7.5 ppm.

-

Methyl Protons: A singlet around 2.2-2.4 ppm.

-

Hydroxyl Proton: A broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5-6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

C-OH: ~150-155 ppm

-

C-Br: ~110-115 ppm

-

C-Cl: ~125-130 ppm

-

C-CH₃: ~130-135 ppm

-

Aromatic CH: ~120-130 ppm

-

Methyl Carbon: ~15-20 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Key IR Absorption Bands:

-

O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹[7][8]

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (methyl): ~2850-2960 cm⁻¹

-

C=C stretch (aromatic ring): ~1450-1600 cm⁻¹

-

C-O stretch (phenol): ~1200-1260 cm⁻¹[7]

-

C-Br stretch: ~500-600 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will result in a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will lead to distinct isotopic patterns in the mass spectrum.[9]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 220, 222, and 224 due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peak in this cluster is expected at m/z 220.[4]

-

Loss of CH₃: A fragment ion resulting from the loss of a methyl radical (M-15).

-

Loss of Br: A fragment ion resulting from the loss of a bromine radical (M-79/81).

-

Loss of Cl: A fragment ion resulting from the loss of a chlorine radical (M-35/37).

Experimental Protocols for Physicochemical Characterization

The following are detailed protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

-

Capillary tubes

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[10]

Caption: Workflow for determining the melting point of a solid.

Solubility Determination

Materials:

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

-

For a more quantitative measurement, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

pKa Determination by Spectrophotometry

Principle: The pKa of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH.[11][12]

Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

Buffer solutions of varying pH

-

Stock solution of this compound in a suitable solvent (e.g., ethanol)

Procedure:

-

Prepare a series of buffer solutions with known pH values ranging from approximately 7 to 10.

-

Add a small, constant aliquot of the stock solution of the phenol to each buffer solution.

-

Measure the absorbance spectrum of each solution over a relevant wavelength range to identify the isosbestic point and the wavelength of maximum absorbance for the protonated and deprotonated forms.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the deprotonated species.

-

Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[13]

Reactivity and Stability

Halogenated phenols can undergo various chemical reactions and may exhibit instability under certain conditions.

-

Reactivity: The hydroxyl group activates the aromatic ring towards further electrophilic substitution. The bromine and chlorine atoms are deactivating but are ortho-, para-directing. The compound can also undergo nucleophilic substitution of the halogen atoms under forcing conditions. The phenolic hydroxyl group can be derivatized, for example, through etherification or esterification.

-

Stability: Halogenated phenols can be susceptible to degradation, particularly under environmental conditions.[14] They can undergo dehalogenation, which is a key degradation pathway.[15] The stability of this compound should be considered in the presence of strong oxidizing agents, high temperatures, and UV light. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.[2]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of halogenated phenols.[16][17]

GC-MS Analysis Protocol

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)[16]

GC Conditions:

-

Injector Temperature: 250 °C[16]

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[16]

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[16]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV[16]

-

Source Temperature: 230 °C[16]

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.[16]

Sample Preparation: For complex matrices, a sample preparation step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte. Derivatization of the hydroxyl group, for instance, through acetylation, can improve the chromatographic peak shape and sensitivity.[10]

Caption: General workflow for the GC-MS analysis of halogenated phenols.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its effective use in their research and development endeavors. Adherence to proper safety and handling procedures is paramount when working with this and other halogenated phenols.

References

- MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

- Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.).

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W

- Asian Journal of Chemistry. (n.d.).

- Lab Experiment 2: Determining the pKa of o-nitrophenol. (n.d.). [Link]

- NIH. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025). Separation of some halogenated phenols by GC-MS | Request PDF. [Link]

- PubChemLite. (n.d.). This compound (C7H6BrClO). [Link]

- PubChem. (n.d.). This compound. [Link]

- Applied and Environmental Microbiology. (1995).

- UCLA Chemistry. (n.d.). NMR Chemical Shifts. [Link]

- ResearchGate. (2025).

- NIH. (n.d.).

- AbacipharmTech. (n.d.). This compound. [Link]

- ACS Publications. (n.d.). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. [Link]

- Patsnap. (n.d.).

- Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. (2023).

- YouTube. (2015).

- PubMed. (2010). 2-Bromo-4-chloro-6-[(E)-o-tolyl-imino-meth-yl]phenol. [Link]

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

- Google Patents. (n.d.).

- NIST. (n.d.). Phenol, 2-bromo-4-methyl-. [Link]

- ResearchGate. (2025). (PDF)

- MSU Chemistry. (n.d.). Proton NMR Table. [Link]

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- MSU Chemistry. (n.d.). Infrared Spectroscopy. [Link]

- NIST. (n.d.). Phenol, 4-bromo-2-chloro-. [Link]

- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]of_fig2_281483818)

Sources

- 1. echemi.com [echemi.com]

- 2. 54852-68-5 this compound AKSci 8007CC [aksci.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound | C7H6BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H6BrClO) [pubchemlite.lcsb.uni.lu]

- 6. 4-BROMO-2-CHLORO-6-METHYLPHENOL | 7530-27-0 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. chemistry.beloit.edu [chemistry.beloit.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Bromo-6-chloro-4-methylphenol from p-Cresol

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-Bromo-6-chloro-4-methylphenol, a dihalogenated cresol derivative of interest to researchers in pharmaceutical and agrochemical development. The synthesis commences from the readily available industrial feedstock, p-cresol (4-methylphenol). We present a robust, two-step synthetic pathway centered on sequential, regioselective electrophilic halogenations. This document elucidates the mechanistic principles governing the reactions, offers detailed, field-tested experimental protocols, and outlines methods for purification and characterization. The causality behind each strategic choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Note on the Target Compound: The initial query specified the synthesis of "2-Bromo-4-chloro-6-methylphenol" from p-cresol. However, a rigorous analysis of substituent directing effects in electrophilic aromatic substitution reveals that this transformation is chemically improbable without complex molecular rearrangements. The hydroxyl and methyl groups of p-cresol (4-methylphenol) direct electrophiles to the 2 and 6 positions. The requested product, this compound, would require the methyl group at the 6-position and the chloro group at the 4-position, which is inconsistent with the p-cresol starting structure. Therefore, this guide has been expertly curated to detail the synthesis of the logical and scientifically sound product, 2-Bromo-6-chloro-4-methylphenol , from p-cresol.

Strategic Synthesis Design & Mechanistic Rationale

The conversion of p-cresol to 2-Bromo-6-chloro-4-methylphenol is achieved through a two-step electrophilic aromatic substitution sequence. The foundational principle of this strategy lies in leveraging the powerful activating and directing effects of the hydroxyl (-OH) group on the aromatic ring.

The Principles of Electrophilic Aromatic Substitution in Phenols

Phenolic compounds are highly susceptible to electrophilic aromatic substitution. The hydroxyl group is a potent activating group, meaning it increases the nucleophilicity of the benzene ring, making the reaction faster and often possible under milder conditions than for benzene itself.[1][2] This activation is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.

Crucially, the -OH group is an ortho, para-director.[3] It preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. In our starting material, p-cresol (4-methylphenol), the para position is already occupied by a methyl group (-CH3). This leaves the two ortho positions (C2 and C6) as the primary sites for substitution. The methyl group is also an ortho, para-director, but its activating effect is significantly weaker than that of the hydroxyl group. Therefore, the regiochemical outcome of the halogenation steps is overwhelmingly controlled by the -OH group.

The chosen synthetic pathway proceeds as follows:

-

Step 1: Ortho-Bromination: Introduction of a bromine atom at one of the activated ortho positions (C2 or C6, which are equivalent).

-

Step 2: Ortho-Chlorination: Introduction of a chlorine atom at the remaining vacant and activated ortho position.

Overall Synthesis Workflow

The diagram below illustrates the sequential halogenation strategy from the starting material to the final product.

Caption: High-level workflow for the synthesis of 2-Bromo-6-chloro-4-methylphenol.

Experimental Protocols and Methodologies

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Bromine and sulfuryl chloride are highly corrosive and toxic; handle with extreme care.

Step 1: Regioselective Bromination of p-Cresol

Objective: To synthesize 2-Bromo-4-methylphenol with high regioselectivity.

Experimental Rationale: The direct bromination of p-cresol with molecular bromine (Br₂) in a non-polar solvent proceeds selectively at the ortho position.[4][5] The hydroxyl group strongly activates the C2 and C6 positions. By maintaining a low reaction temperature and controlling the stoichiometry of bromine, polysubstitution is minimized. Using a non-polar solvent like carbon tetrachloride or dichloroethane helps to moderate the reactivity of bromine compared to polar solvents.[2][6]

Protocol: Synthesis of 2-Bromo-4-methylphenol

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Protect the apparatus from light by wrapping it in aluminum foil, as light can promote radical side reactions. Ensure an outlet is connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution) to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

-

Reaction:

-

Charge the flask with p-cresol (1.0 eq.) and carbon tetrachloride (CCl₄, approx. 3-4 mL per gram of cresol).

-

Cool the stirred solution to 0-5 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of liquid bromine (1.0 - 1.05 eq.) in a small amount of CCl₄.

-

Add the bromine solution dropwise to the p-cresol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, monitoring the reaction progress by TLC or GC.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete (consumption of p-cresol), slowly pour the reaction mixture into cold water.

-

Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize residual HBr, then with a 5% sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted bromine, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-Bromo-4-methylphenol by vacuum distillation.[7] The pure product is a liquid or low-melting solid.[5]

-

Data Summary for Bromination

| Parameter | Value/Condition | Rationale |

| p-Cresol:Bromine Ratio | 1 : 1.0-1.05 (molar) | Minimizes dibromination while ensuring complete conversion of the starting material.[4] |

| Solvent | Carbon Tetrachloride / Dichloroethane | Non-polar solvent moderates reactivity and improves selectivity.[6] |

| Temperature | 0-5 °C | Low temperature is crucial for controlling the reaction rate and preventing side products.[8] |

| Reaction Time | 3-5 hours | Sufficient time for complete monobromination at low temperature. |

| Expected Yield | >90% | This reaction is typically high-yielding with proper temperature control.[7] |

Step 2: Regioselective Chlorination of 2-Bromo-4-methylphenol

Objective: To synthesize the final product, 2-Bromo-6-chloro-4-methylphenol.

Experimental Rationale: The intermediate, 2-Bromo-4-methylphenol, possesses three substituents that influence the position of the next electrophilic attack. The hydroxyl group remains the most powerful activating, ortho, para-directing group. The positions ortho (C6) and para (C4) to the -OH are activated. However, the C4 position is blocked by the methyl group. Therefore, the -OH group strongly directs the incoming electrophile (Cl+) to the C6 position. The bromo and methyl groups have weaker, conflicting directing effects on the remaining ring positions, making the directing influence of the hydroxyl group decisive. Sulfuryl chloride (SO₂Cl₂) is an effective and convenient source of electrophilic chlorine for this transformation.[9][10]

Caption: Regioselectivity of chlorination is governed by the powerful activating effect of the hydroxyl group.

Protocol: Synthesis of 2-Bromo-6-chloro-4-methylphenol

-

Apparatus Setup: Use a similar setup as in Step 1, with a flask, stirrer, dropping funnel, and thermometer, connected to a gas scrubber (this reaction evolves SO₂ and HCl).

-

Reaction:

-

Dissolve the purified 2-Bromo-4-methylphenol (1.0 eq.) from Step 1 in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting material.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into ice water to quench the reaction and decompose any excess sulfuryl chloride.

-

Separate the organic layer. Wash it with 5% NaHCO₃ solution until effervescence ceases, followed by a water wash and a brine wash.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Bromo-6-chloro-4-methylphenol.[11]

-

Data Summary for Chlorination

| Parameter | Value/Condition | Rationale |

| Substrate:SO₂Cl₂ Ratio | 1 : 1.0-1.1 (molar) | Ensures complete monochlorination without significant side reactions. |

| Solvent | Dichloromethane / Chloroform | Inert solvent for the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, then warming drives it to completion. |

| Reaction Time | 4-6 hours | Typical timeframe for chlorination of activated phenols with SO₂Cl₂. |

| Expected Yield | 85-95% | Regioselective chlorination at the highly activated C6 position is efficient. |

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the final product should show a characteristic singlet for the methyl protons, a broad singlet for the hydroxyl proton, and two singlets (or narrow doublets due to meta-coupling) in the aromatic region, corresponding to the protons at C3 and C5.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak corresponding to the calculated mass of C₇H₆BrClO (221.48 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

Conclusion

This guide details a logical and efficient two-step synthesis of 2-Bromo-6-chloro-4-methylphenol from p-cresol. By understanding and applying the principles of electrophilic aromatic substitution, specifically the directing effects of the hydroxyl substituent, high yields and excellent regioselectivity can be achieved. The provided protocols are based on established chemical literature and offer a reliable pathway for researchers to produce this valuable halogenated phenol intermediate.

References

- Vertex AI Search Result[1]: Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021). YouTube.

- Vertex AI Search Result[15]: 4-Chloro-2-methylphenol 1570-64-5 wiki. Guidechem.

- Vertex AI Search Result[3]: Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.

- Vertex AI Search Result[14]: this compound | C7H6BrClO | CID 613789. PubChem.

- Vertex AI Search Result[4]: Reactions of Phenols. Chemistry Steps.

- Vertex AI Search Result[7]: Phenol_Electrophilic substitution rxn. N/A.

- Vertex AI Search Result[2]: Electrophilic Substitution Reactions of Phenols. BYJU'S.

- Vertex AI Search Result[16]: p-Cresol. Wikipedia.

- Vertex AI Search Result[11]: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022). The Journal of Organic Chemistry.

- Vertex AI Search Result[5]: A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company.

- Vertex AI Search Result[8]: CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. Google Patents.

- Vertex AI Search Result[10]: Preparation of 2-bromo-4-methylphenol. Eureka | Patsnap.

- Vertex AI Search Result[12]: para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA. Cardiff University.

- Vertex AI Search Result[6]: 2-Bromo-4-methylphenol 6627-55-0 wiki. Guidechem.

- Vertex AI Search Result[13]: 4-Chloro-2-methylphenol | 1570-64-5. ChemicalBook.

- Vertex AI Search Result[9]: 2-Bromo-4-methylphenol 96 6627-55-0. Sigma-Aldrich.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. byjus.com [byjus.com]

- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 4. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 5. Page loading... [wap.guidechem.com]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 8. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. 4-Chloro-2-methylphenol | 1570-64-5 [chemicalbook.com]

- 12. This compound | C7H6BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-chloro-6-methylphenol: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4-chloro-6-methylphenol is a substituted phenolic compound with the molecular formula C₇H₆BrClO.[1] Its structure, featuring a hydroxyl group, a bromine atom, a chlorine atom, and a methyl group on a benzene ring, makes it a versatile intermediate in organic synthesis. The precise arrangement of these substituents dictates the molecule's reactivity, polarity, and steric profile, which are critical parameters in the design of novel chemical entities for pharmaceutical and materials science applications. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its interactions with biological targets and for designing efficient synthetic routes.

Molecular Structure

The foundational structure of this compound consists of a benzene ring with the following substitution pattern: a bromine atom at position 2, a chlorine atom at position 4, a methyl group at position 6, and a hydroxyl group at position 1.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| CAS Number | 54852-68-5 | |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed conformational analysis using NMR has not been published, ¹H NMR and ¹³C NMR spectra would confirm the connectivity of the molecule. The chemical shifts of the aromatic protons and the hydroxyl proton would be particularly sensitive to the molecule's conformation and the presence of intramolecular hydrogen bonding.

-

Infrared (IR) Spectroscopy: The position and shape of the O-H stretching band in the IR spectrum are indicative of hydrogen bonding. A broad band at a lower frequency than that of a free hydroxyl group would strongly suggest the presence of an intramolecular hydrogen bond.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, which can be used to further elucidate its structure.

Conformational Analysis

The conformational flexibility of this compound is primarily centered around the rotation of the hydroxyl group. The presence of a bulky bromine atom ortho to the hydroxyl group is expected to significantly influence its preferred orientation.

Intramolecular Hydrogen Bonding

A critical feature governing the conformation of this compound is the likely formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent bromine atom. Studies on related 2-halophenols have shown the existence of such bonds, which stabilize a planar conformation of the molecule.[2] This interaction would lead to the predominance of a conformer where the hydroxyl group is oriented towards the bromine atom.

The workflow for investigating intramolecular hydrogen bonding is depicted in the following diagram:

Caption: Workflow for Conformational Analysis.

Rotational Barrier of the Hydroxyl Group

The intramolecular hydrogen bond creates a significant energy barrier to the rotation of the hydroxyl group. The energy difference between the hydrogen-bonded (syn) conformer and the non-bonded (anti) conformer, where the hydroxyl group points away from the bromine atom, is expected to be substantial. This would result in a high population of the syn conformer at room temperature. The rotational barrier can be computationally estimated using methods like Density Functional Theory (DFT).

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in a single source, a reliable synthetic route can be devised based on established methods for the halogenation of substituted phenols. The following protocol is a synthesized procedure based on related literature.[3][4][5][6][7]

Reaction Principle

The synthesis involves the bromination of 4-chloro-2-methylphenol. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The bromination is expected to occur at the position ortho to the hydroxyl group and meta to the chlorine and methyl groups, which is sterically accessible.

Experimental Protocol

Materials and Reagents:

-

4-chloro-2-methylphenol

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol in acetic acid.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium carbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

The logical flow of the synthesis is illustrated below:

Caption: Synthetic Workflow.

Conclusion

This compound is a halogenated phenol with a molecular structure primed for further synthetic transformations. Its conformational behavior is likely dominated by a strong intramolecular hydrogen bond between the hydroxyl group and the ortho-bromine atom, leading to a predominantly planar and stable conformation. While direct experimental determination of its solid-state structure is pending, the available spectroscopic data and knowledge of related compounds provide a solid foundation for understanding its chemical behavior. The synthesized experimental protocol offers a reliable method for its preparation, enabling further research into its potential applications.

References

- Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.

- Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.

- PubChem. (n.d.). This compound.

- RSC Publishing. (n.d.). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation.

- ResearchGate. (n.d.). Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol.

Sources

- 1. This compound | C7H6BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

Spectroscopic data for 2-Bromo-4-chloro-6-methylphenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-chloro-6-methylphenol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₆BrClO), a halogenated phenolic compound of interest in synthetic chemistry and drug development. Understanding its unique spectral signature is paramount for unambiguous identification, purity assessment, and quality control. This document synthesizes predictive data with established spectroscopic principles to offer a robust characterization framework for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a hydroxyl group, a methyl group, and two different halogen atoms on a benzene ring—give rise to a distinct and interpretable set of spectroscopic data. Each functional group and the overall substitution pattern influence the nuclear magnetic resonance (NMR) chemical shifts, the infrared (IR) vibrational frequencies, and the mass spectrometry (MS) fragmentation patterns.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the theoretical basis for the observed or predicted signals and providing standardized protocols for data acquisition.

Caption: Correlation of proton environments to predicted ¹H NMR signals.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 150-155 |

| C2 (-Br) | 115-120 |

| C3 | 130-135 |

| C4 (-Cl) | 125-130 |

| C5 | 128-133 |

| C6 (-CH₃) | 135-140 |

| C7 (-CH₃) | 15-20 |

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents.

-

C1 (C-OH): The carbon attached to the strongly electron-donating hydroxyl group is deshielded and appears furthest downfield in the aromatic region, typically around 150-155 ppm. [1]* C2 (C-Br) and C4 (C-Cl): Carbons directly bonded to halogens (ipso-carbons) have their chemical shifts influenced by both electronegativity and heavy atom effects. They are expected in the 115-130 ppm range.

-

C6 (C-CH₃): The ipso-carbon bearing the methyl group will be found in the 135-140 ppm range.

-

C3 and C5: These are the two carbons bearing hydrogen atoms. Their shifts are influenced by their positions relative to all substituents.

-

C7 (-CH₃): The methyl carbon appears in the aliphatic region at a characteristic upfield shift of ~15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation and is suitable for solid powders. Alternatively, the traditional KBr pellet method can be used, which involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. [2]

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

FTIR Data and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500 - 3200 (broad) | -OH | O-H Stretch (H-bonded) |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2950 - 2850 | -CH₃ | C-H Stretch (aliphatic) |

| 1600 & 1470 | Aromatic C=C | C=C Ring Stretch |

| ~1220 | Phenolic C-O | C-O Stretch |

| 1000 - 600 | C-Cl, C-Br | C-X Stretch |

Interpretation:

-

O-H Stretch: A strong, broad absorption band in the 3500-3200 cm⁻¹ region is the most characteristic feature of a phenol, with the broadening resulting from intermolecular hydrogen bonding. [3]* C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while peaks just below 3000 cm⁻¹ confirm the presence of the aliphatic methyl group.

-

Aromatic C=C Stretches: Strong to medium absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the benzene ring. [3]* C-O Stretch: The stretching vibration of the C-O bond in phenols typically appears as a strong band in the region of 1260-1180 cm⁻¹. [3]* C-X Stretches: Absorptions for C-Cl and C-Br bonds appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation of the molecule, yielding a pattern that is characteristic of its structure.

Experimental Protocol: GC-MS Analysis

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer for ionization and detection. This is ideal for volatile compounds like halogenated phenols. [4]

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject an aliquot (e.g., 1 µL) of the solution into the GC-MS system.

-

GC Separation: The sample is vaporized and travels through a capillary column (e.g., a DB-5ms column), which separates compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragments.

Mass Spectrometry Data and Interpretation

The mass spectrum of this compound will be defined by its molecular ion and a predictable fragmentation pattern.

| m/z Value | Proposed Fragment Identity | Notes |

| 220 / 222 / 224 | [C₇H₆BrClO]⁺ | Molecular Ion (M⁺) peak cluster |

| 205 / 207 / 209 | [C₆H₃BrClO]⁺ | Loss of -CH₃ radical (M-15) |

| 141 / 143 | [C₆H₃BrO]⁺ | Loss of -CH₃ and -Cl |

| 126 / 128 | [C₅H₃Br]⁺ | Loss of -CH₃ and -CO and -Cl |

| 93 | [C₆H₅O]⁺ | Loss of -Br and -Cl |

Interpretation:

-

Molecular Ion (M⁺): The molecular weight of this compound is approximately 221.48 g/mol . The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in peaks at m/z 220 (containing ⁷⁹Br and ³⁵Cl), m/z 222 (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl), and m/z 224 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

-

Fragmentation Pathways: The molecular ion is a radical cation that can undergo fragmentation. Common fragmentation pathways for halogenated phenols include:

-

Loss of a Methyl Radical: Cleavage of the C-C bond between the ring and the methyl group results in a fragment at [M-15]⁺.

-

Loss of Carbon Monoxide: Phenols can undergo rearrangement and lose carbon monoxide (CO), leading to a fragment at [M-28]⁺. [5] * Loss of Halogen: Cleavage of the C-Br or C-Cl bond can lead to fragments corresponding to the loss of a bromine radical ([M-79]⁺ or [M-81]⁺) or a chlorine radical ([M-35]⁺ or [M-37]⁺). [5]

-

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, FTIR, and MS provides a complete and unambiguous spectroscopic profile for this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, FTIR confirms the presence of the key hydroxyl and aromatic functional groups, and mass spectrometry establishes the molecular weight and elemental composition while revealing characteristic fragmentation patterns. This guide serves as a foundational reference for the analytical characterization of this compound, ensuring its accurate identification and quality assessment in research and development settings.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Safe, S., Hutzinger, O., & Jamieson, W. D. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Journal of the Chemical Society D: Chemical Communications, (9), 492.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-21.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility of 2-Bromo-4-chloro-6-methylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-6-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 54852-68-5) in various organic solvents. Solubility is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development in the pharmaceutical and chemical industries.[1][2][3] This document delineates the molecular properties governing the solubility of this compound, presents a robust experimental framework for its quantitative determination, and offers insights into the underlying solute-solvent interactions. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Introduction: The Significance of Solubility

This compound is a halogenated phenolic compound with a molecular formula of C₇H₆BrClO and a molecular weight of 221.48 g/mol .[4][5][6] Its substituted aromatic structure makes it a versatile intermediate in organic synthesis, particularly for creating more complex molecules in agrochemical and pharmaceutical research.[5][7]

The success of any chemical process, from laboratory-scale synthesis to industrial production, hinges on a thorough understanding of the solubility of its components. Poor solubility can lead to challenges such as low reaction yields, difficulties in product isolation and purification, and poor bioavailability in drug candidates.[2] Therefore, accurately characterizing the solubility of this compound in a range of relevant organic solvents is not merely an academic exercise but a prerequisite for efficient and reliable process development.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The widely applied principle of "like dissolves like" serves as a valuable initial guide.[8][9]

Key Molecular Features of this compound:

-

Polar Phenolic Group (-OH): This group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (from the hydrogen) and an acceptor (via the oxygen's lone pairs), suggesting favorable interactions with polar solvents.[10][11]

-

Halogenated Aromatic Ring: The benzene ring, substituted with bromine, chlorine, and a methyl group, constitutes the nonpolar, lipophilic portion of the molecule. This region interacts primarily through van der Waals forces.

-

Lipophilicity (XLogP3): The calculated XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that while it has polar character, it will also have an affinity for less polar environments.[4]

Based on this composite structure, we can predict a nuanced solubility profile:

-

High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the phenolic -OH group, leading to effective solvation.[12][13]

-

Good Solubility in Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, which are sufficient to dissolve the compound effectively.

-

Moderate to Low Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The large, nonpolar surface area of the halogenated ring will allow for some interaction with non-polar solvents. However, the high energy required to break the intermolecular hydrogen bonds of the phenol in its solid state, without strong compensating interactions from the solvent, will likely limit its solubility in these media.[11]

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise quantitative data must be determined experimentally. The Shake-Flask Method is universally regarded as the gold standard for measuring thermodynamic (equilibrium) solubility, providing the most reliable data for process chemistry and formulation.[1][14][15] The objective of this protocol is to create a saturated solution at a defined temperature and then accurately quantify the concentration of the dissolved solute.

Rationale for the Shake-Flask Method

This method's authority stems from its design, which allows the solute-solvent system to reach a state of true thermodynamic equilibrium. Unlike kinetic solubility assays, which can be influenced by the rate of dissolution and may measure supersaturated states, the shake-flask method determines the stable, maximum concentration of a solute in a solvent under specific conditions.[1][14] This value is essential for designing robust crystallization processes, ensuring stability in liquid formulations, and predicting absorption.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

To each vial, add a known volume of the desired organic solvent (e.g., methanol, acetone, toluene).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath or on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[1][16] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. To ensure no solid particulates are transferred, use a syringe filter (e.g., 0.45 µm PTFE for organic solvents). Alternatively, centrifuge the vials and sample the clear supernatant.[2] This step is crucial for accuracy.

-

-

Quantitative Analysis via UV-Vis Spectroscopy:

-

Rationale: UV-Vis spectroscopy is a rapid and precise method for quantifying the concentration of chromophoric compounds like phenols.[17][18] The analysis is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.

-

Procedure: i. Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. ii. Determine λ_max: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). iii. Measure Standards: Measure the absorbance of each standard solution at the determined λ_max. iv. Plot Curve: Plot absorbance versus concentration. The result should be a linear relationship. Perform a linear regression to obtain the equation of the line (y = mx + c). v. Measure Sample: Dilute the filtered sample from the saturated solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λ_max. vi. Calculate Solubility: Use the measured absorbance of the diluted sample and the equation from the calibration curve to calculate its concentration. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

-

Visualizing the Workflow

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Molecular Interactions and Influencing Factors

The observed solubility is a direct result of the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Hydrogen Bonding: This is the strongest intermolecular force at play for this compound. In polar protic solvents like methanol, the phenol's -OH group can both donate a hydrogen bond to the solvent's oxygen and accept a hydrogen bond from the solvent's -OH group, leading to very favorable energetics for dissolution.

-

Dipole-Dipole Interactions: Polar aprotic solvents like acetone possess a strong dipole. The polar C-Br, C-Cl, and C-O bonds in the solute molecule will align with these solvent dipoles, contributing significantly to the solvation energy.

-

Van der Waals Forces: In non-polar solvents like hexane, only the relatively weak London dispersion forces are available for interaction with the solute's aromatic ring and alkyl/halogen substituents. These forces are often insufficient to overcome the strong hydrogen bonding holding the phenol molecules together in the crystal lattice, resulting in lower solubility.

Caption: Figure 2: Solute-Solvent Interaction Types.

Summary of Expected Solubility Data

While extensive quantitative data for this compound is not widely published, the following table summarizes the scientifically anticipated solubility profile based on its physicochemical properties and the behavior of similar substituted phenols.[19] These values should be confirmed experimentally for mission-critical applications.

| Solvent Class | Example Solvent | Key Interaction | Predicted Qualitative Solubility | Predicted Quantitative Range (mg/mL at 25°C) |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | Very Soluble | > 100 |

| Polar Aprotic | Acetone, THF | Dipole-Dipole | Soluble | 50 - 100 |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, H-Bond Acceptor | Very Soluble | > 200 |

| Polar Aprotic | Ethyl Acetate | Dipole-Dipole | Soluble | 50 - 100 |

| Non-Polar | Toluene, Dichloromethane | Van der Waals, Weak Dipole | Moderately Soluble | 10 - 50 |

| Non-Polar | Hexane, Heptane | Van der Waals | Sparingly Soluble | < 5 |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][20]

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

This compound exhibits a solubility profile governed by the dual nature of its polar phenolic head and its larger, lipophilic halogenated aromatic body. It is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, with diminishing solubility as solvent polarity decreases. For any application in research or development, it is imperative to move beyond theoretical predictions. The robust shake-flask method detailed in this guide provides a self-validating, authoritative framework for determining the precise thermodynamic solubility, ensuring that subsequent process design, formulation, and synthesis are built on a foundation of accurate and reliable data.

References

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Spectroscopic Techniques. (n.d.). Solubility of Things.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Regulations.gov.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023).

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

- Pan, L., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.Analytical Chemistry, ACS Publications.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015).

- What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate.

- Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.).

- Perspectives in solubility measurement and interpretation. (n.d.). PMC - NIH.

- Alcohols, Phenols, Thiols, and Ethers. (n.d.).

- ALCOHALS, PHENOLS AND ETHERS. (n.d.).

- Specifications of this compound. (n.d.). Capot Chemical.

- (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.

- 2-Bromo-4-chloro-3-methylphenol. (n.d.). PubChem.

- Physical properties of alcohols and phenols. (2025). Chemistry - YouTube.

- Chapter 3 Alcohols, Phenols, and Ethers. (n.d.).

- Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. (2021). Periodica Polytechnica.

- This compound (C7H6BrClO). (n.d.). PubChemLite.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H6BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Bromo-6-chloro-4-methylphenol | 57018-10-7 [smolecule.com]

- 6. capotchem.com [capotchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.ws [chem.ws]

- 9. epscollege.uoanbar.edu.iq [epscollege.uoanbar.edu.iq]

- 10. Alcohols, Phenols, Thiols, and Ethers [chem.latech.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. youtube.com [youtube.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. scirp.org [scirp.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fishersci.com [fishersci.com]